7-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one
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Overview
Description
7-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one is an organic compound with the molecular formula C₁₃H₂₂O₂ and a molecular weight of 210.313 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and two double bonds, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 7-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one typically involves the reaction of linalool and ethyl acetoacetate with an alkaline catalyst, followed by rearrangement and decarboxylation . This method is efficient and widely used in both laboratory and industrial settings.
Chemical Reactions Analysis
7-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 7-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, such as antimicrobial activity, by disrupting the cell membranes of microorganisms.
Comparison with Similar Compounds
7-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one can be compared with similar compounds like:
6,10-Dimethyl-5,9-undecadien-2-one: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Geranyl acetone: This compound has a similar structure but different functional groups, leading to different chemical and biological properties.
The presence of the hydroxyl group in this compound makes it unique and more versatile in various applications.
Properties
CAS No. |
112015-15-3 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
7-hydroxy-6,10-dimethylundeca-5,9-dien-2-one |
InChI |
InChI=1S/C13H22O2/c1-10(2)8-9-13(15)11(3)6-5-7-12(4)14/h6,8,13,15H,5,7,9H2,1-4H3 |
InChI Key |
DRPMNCHRRMKIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C(=CCCC(=O)C)C)O)C |
Origin of Product |
United States |
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